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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for condensed phase xylofuranose. The information is intended to support research,
development, and modeling activities in fields such as drug design, biofuel production, and
carbohydrate chemistry. This document summarizes key quantitative data, details relevant
experimental methodologies, and presents a visualization of a pertinent metabolic pathway.

Quantitative Thermochemical Data

The following tables summarize the available experimental thermochemical data for condensed
phase xylofuranose and the closely related a-D-xylose. It is important to note that specific
experimental data for the furanose form of xylose is limited; therefore, data for the more
common pyranose form (a-D-xylose) is included as a reference. This is a reasonable
approximation for many applications, but researchers should be mindful of the structural
differences.

Table 1: Enthalpy Data for Condensed Phase Xylose
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Table 2: Entropy and Heat Capacity Data for Condensed Phase Xylose
Parameter Value Units Substance Method Reference
Standard
Molar
Extrapolation Miller,
Entropy 143.5 J/mol*K D-Xylose
_ below 90 K 1935[3]
(S°solid,1
bar)
Standard
Molar Heat a-D-
) 178.1+1.8 J-K~1.mol-1 PPMS [2]
Capacity xylose(cr)
(Cp.m°)
Experimental Protocols
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The determination of the thermochemical data presented above relies on precise calorimetric

techniques. The following sections outline the general principles of the key experimental

methods used for carbohydrates.

Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the enthalpy of combustion of a

substance.[4][5] From this, the standard enthalpy of formation can be calculated.

Experimental Workflow:

Sample Preparation: A precisely weighed sample of the carbohydrate (e.g., xylofuranose) is
placed in a crucible inside a high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30
atm) to ensure complete combustion.

Immersion: The bomb is submerged in a known quantity of water in an insulated container
(the calorimeter). The initial temperature of the water is carefully measured.

Ignition: The sample is ignited by passing an electric current through a fuse wire.

Temperature Measurement: The temperature of the water is monitored and recorded until it
reaches a maximum and then begins to cool. The temperature change of the calorimeter
system is used to calculate the heat released by the combustion reaction.

Calibration: The energy equivalent of the calorimeter is determined by combusting a
standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

Data Analysis: The heat of combustion of the sample is calculated from the temperature rise,
the energy equivalent of the calorimeter, and the mass of the sample. Corrections are
applied for the heat of ignition and any side reactions. The standard enthalpy of formation is
then derived using Hess's law.

Adiabatic and Differential Scanning Calorimetry (DSC)
for Heat Capacity and Entropy

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.chemeo.com/cid/34-799-8/alpha-d-Xylofuranose
https://www.quora.com/How-can-you-determine-the-specific-heat-of-glucose
https://www.benchchem.com/product/b8766934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8766934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Adiabatic calorimetry and Differential Scanning Calorimetry (DSC) are used to measure the
heat capacity of a substance as a function of temperature.[6] This data can then be used to
calculate the standard molar entropy.

Experimental Workflow (DSC):

o Sample and Reference Pans: A small, accurately weighed sample of the carbohydrate is
hermetically sealed in a sample pan. An empty pan is used as a reference.

e Heating Program: The sample and reference pans are placed in the DSC instrument and
subjected to a controlled temperature program, typically a linear heating rate.

o Heat Flow Measurement: The instrument measures the difference in heat flow required to
maintain the sample and reference at the same temperature. This differential heat flow is
directly proportional to the heat capacity of the sample.

o Calibration: The DSC is calibrated for temperature and heat flow using standard materials
with known melting points and heat capacities.

o Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is
determined by integrating the heat capacity divided by the temperature (Cp/T) from absolute
zero up to that temperature. Since measurements cannot be made down to 0 K, an
extrapolation is performed from the lowest measurement temperature.

Visualization of a Relevant Metabolic Pathway

Xylofuranose, as a form of xylose, is a key intermediate in various metabolic pathways,
particularly in microorganisms. The catabolism of D-xylose is crucial for the bioconversion of
lignocellulosic biomass. One of the primary pathways for D-xylose utilization is the oxido-
reductase pathway.[7]
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Figure 1: The oxido-reductase pathway for D-xylose metabolism.

This guide provides a foundational understanding of the thermochemistry of condensed phase
xylofuranose. For more detailed research, it is recommended to consult the primary literature
cited. The provided data and protocols can serve as a valuable resource for computational
modeling and experimental design in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9841104/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C58866&Mask=6F
https://www.chemeo.com/cid/34-799-8/alpha-d-Xylofuranose
https://www.chemeo.com/cid/34-799-8/alpha-d-Xylofuranose
https://www.quora.com/How-can-you-determine-the-specific-heat-of-glucose
https://www.tandfonline.com/doi/pdf/10.1081/JFP-120017845
https://en.wikipedia.org/wiki/Xylose_metabolism
https://www.benchchem.com/product/b8766934#thermochemistry-data-for-condensed-phase-xylofuranose
https://www.benchchem.com/product/b8766934#thermochemistry-data-for-condensed-phase-xylofuranose
https://www.benchchem.com/product/b8766934#thermochemistry-data-for-condensed-phase-xylofuranose
https://www.benchchem.com/product/b8766934#thermochemistry-data-for-condensed-phase-xylofuranose
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8766934?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8766934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

